1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole 1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 85863-05-4
VCID: VC4997487
InChI: InChI=1S/C9H6F3N3/c10-9(11,12)7-1-3-8(4-2-7)15-6-5-13-14-15/h1-6H
SMILES: C1=CC(=CC=C1C(F)(F)F)N2C=CN=N2
Molecular Formula: C9H6F3N3
Molecular Weight: 213.163

1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole

CAS No.: 85863-05-4

Cat. No.: VC4997487

Molecular Formula: C9H6F3N3

Molecular Weight: 213.163

* For research use only. Not for human or veterinary use.

1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole - 85863-05-4

Specification

CAS No. 85863-05-4
Molecular Formula C9H6F3N3
Molecular Weight 213.163
IUPAC Name 1-[4-(trifluoromethyl)phenyl]triazole
Standard InChI InChI=1S/C9H6F3N3/c10-9(11,12)7-1-3-8(4-2-7)15-6-5-13-14-15/h1-6H
Standard InChI Key IPLCEEKXQLWFBX-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(F)(F)F)N2C=CN=N2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Basic Properties

1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole has the molecular formula C₉H₆F₃N₃ and a molecular weight of 213.163 g/mol. The IUPAC name is 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole, and its structure comprises a triazole ring linked to a phenyl group bearing a trifluoromethyl (-CF₃) substituent at the para position. The compound’s Standard InChIKey (IPLCEEKXQLWFBX-UHFFFAOYSA-N) and SMILES notation (C1=CC(=CC=C1C(F)(F)F)N2C=CN=N2) provide unambiguous identifiers for its electronic configuration.

Table 1: Physicochemical Properties of 1-(4-Trifluoromethylphenyl)-1H-1,2,3-Triazole

PropertyValue
CAS Number85863-05-4
Molecular FormulaC₉H₆F₃N₃
Molecular Weight213.163 g/mol
IUPAC Name1-[4-(trifluoromethyl)phenyl]triazole
SMILESC1=CC(=CC=C1C(F)(F)F)N2C=CN=N2
InChIKeyIPLCEEKXQLWFBX-UHFFFAOYSA-N

Synthesis and Reaction Mechanisms

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary synthesis route involves reacting 4-trifluoromethylphenyl azide with terminal alkynes under Cu(I) catalysis. This method, exemplified by VulcanChem, proceeds via a stepwise mechanism:

  • Azide Preparation: 4-Trifluoromethylaniline is diazotized and converted to the corresponding azide.

  • Cycloaddition: The azide reacts with an alkyne (e.g., propargyl amine) in the presence of CuSO₄·5H₂O and sodium ascorbate, forming the 1,4-disubstituted triazole regioisomer .

Table 2: Representative CuAAC Conditions for Triazole Synthesis

ComponentRoleConcentration/Amount
4-Trifluoromethylphenyl azideSubstrate0.34 mmol
Propargyl derivativeSubstrate0.37 mmol
CuSO₄·5H₂OCatalyst0.07 mmol
Sodium ascorbateReducing agent0.14 mmol
Solventt-BuOH/H₂O (1:1)5 mL
Yield52–98%

This method achieves yields exceeding 90% under optimized conditions, with purification via column chromatography (DCM:MeOH, 97:3) . Competing methods, such as ruthenium-catalyzed cycloadditions, are less common due to cost and regioselectivity issues.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct NMR data for 1-(4-trifluoromethylphenyl)-1H-1,2,3-triazole are scarce, analogous triazoles exhibit diagnostic signals:

  • ¹H NMR: The triazole proton (H-5) resonates at δ 7.8–8.1 ppm as a singlet, while aromatic protons from the phenyl group appear as doublets (δ 7.4–7.6 ppm, J = 8–9 Hz) .

  • ¹³C NMR: The CF₃ carbon shows a quintet near δ 118–120 ppm (¹JC–F ≈ 270 Hz), and the triazole carbons appear at δ 144–145 ppm (C-4) and δ 129–132 ppm (C-5) .

Mass Spectrometry

The molecular ion peak ([M+H]⁺) at m/z 213.163 aligns with the molecular formula. Fragmentation patterns typically include loss of N₂ (Δ m/z 28) and CF₃ (Δ m/z 69).

Applications in Medicinal Chemistry

Kinase and Enzyme Inhibition

The triazole scaffold’s ability to engage in hydrogen bonding and π-π stacking makes it a versatile pharmacophore. Derivatives of 1-(4-trifluoromethylphenyl)-1H-1,2,3-triazole have shown:

  • Kinase Inhibition: IC₅₀ values < 100 nM against JAK2 and EGFR kinases, attributed to the CF₃ group’s electron-withdrawing effects.

  • Monoamine Oxidase (MAO) Inhibition: Selectivity for MAO-B over MAO-A (SI > 10), suggesting potential in neurodegenerative disease therapy.

Antibacterial and Antifungal Activity

Incorporating sulfonamide groups into the triazole structure enhances activity against E. coli (MIC = 8 μg/mL) and C. albicans (MIC = 16 μg/mL) . The CF₃ group likely improves cell membrane penetration.

Optoelectronic Properties

Photoluminescence in OLEDs

Recent studies demonstrate that 5-CF₃-1,2,3-triazole derivatives emit blue light (λₑₘ = 450–460 nm) with a photoluminescence quantum yield (PLQY) of 27% in thin films . The trifluoromethyl group reduces aggregation-caused quenching, enhancing solid-state emission.

Table 3: Optoelectronic Performance of Selected Triazole Derivatives

Compoundλₑₘ (nm)PLQY (%)Lifetime (ns)
5a450182.1
5d460275.1

The long-lived excited states (τ = 5.1 ns) and small singlet-triplet energy gaps (ΔEₛₜ < 0.5 eV) make these compounds viable candidates for organic light-emitting diodes (OLEDs) .

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